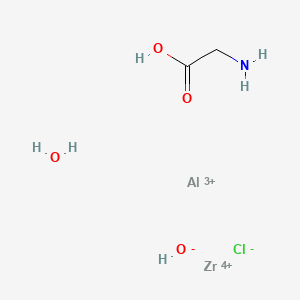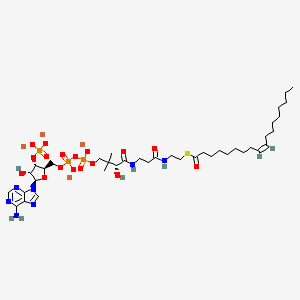
(R)-2,2,2-トリフルオロ-1-フェニルエタンアミン塩酸塩
説明
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride, also known as (R)-TFPA-HCl, is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid that is extremely soluble in water and alcohol, making it a popular choice for laboratory experiments. (R)-TFPA-HCl is used in a wide range of research applications, including biochemical, physiological, and pharmacological studies.
科学的研究の応用
非線形光学(NLO)材料
(R)-2,2,2-トリフルオロ-1-フェニルエタンアミン塩酸塩: は、その非線形光学特性について研究されています。この化合物の誘導体であるl-ヒスチジン塩酸塩一水和物(LMHCL)の単結晶を成長させ、特性評価を行いました。これらの結晶は、幅広い波長範囲で高い透過率を示し、NLO用途に適した候補となっています 。LMHCLのUVカットオフ波長は約236 nmです。
テラヘルツパルス発生
LMHCL単結晶は、テラヘルツパルスの発生に重要な役割を果たします。研究者は、時間領域テラヘルツ分光法(THz-TDS)を用いて、これらの結晶をフォトニック用途で研究してきました。LMHCLの屈折率は約3.4であり、テラヘルツパルス発生に適していることが示されました 。
構造研究
LMHCL結晶の格子定数と構造情報は、粉末X線回折(PXRD)を用いて決定されました。この結晶は、空間群P 2 1 2 1 2 1を持つ斜方晶系に属します 。
振動分光法
フーリエ変換赤外分光法(FTIR)とラマン分光法により、LMHCL結晶の官能基と対応する振動モードが確認されました。これらの技術は、分子の振動と結合パターンに関する洞察を提供します 。
フォトルミネッセンス(PL)特性
LMHCL結晶のPLスペクトルを記録し、その発光挙動に関する情報を得ました。PL特性を理解することは、光電子デバイスにおける潜在的な用途にとって重要です 。
結晶成長技術
脱イオン水を溶媒として用いた緩慢蒸発溶液成長法によるLMHCL結晶の成長は成功しました。短期間(約2週間)で良質な結晶を得られたことは、この方法の実現可能性を示しています 。
作用機序
The mechanism of action of (R)-TFPA-HCl is not fully understood. It is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, (R)-TFPA-HCl can increase the levels of these neurotransmitters, which can have beneficial effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-TFPA-HCl are not fully understood. However, it is believed that it can affect the levels of various neurotransmitters, hormones, and other chemicals in the body. It may also affect the activity of certain enzymes, receptors, and transporters. In addition, it may affect the activity of certain proteins, including those involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
The main advantage of using (R)-TFPA-HCl in laboratory experiments is its ease of synthesis and its high solubility in water and alcohol. This makes it an ideal reagent for a variety of biochemical and physiological studies. However, the use of (R)-TFPA-HCl in laboratory experiments is limited by its potential toxicity. It is also important to note that it is not approved for use in humans, and its effects on humans are not fully understood.
将来の方向性
There are several potential future directions for research on (R)-TFPA-HCl. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to investigate its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Additionally, further research could be conducted to investigate its potential toxic effects and its potential interactions with other drugs. Finally, further research could be conducted to investigate its potential uses in other scientific research applications, such as in the study of enzyme-catalyzed reactions and in the study of the mode of action of various drugs.
合成法
The synthesis of (R)-TFPA-HCl is relatively straightforward and can be accomplished in a few steps. The first step is to prepare the starting materials, which include trifluoromethylbenzene, anhydrous hydrochloric acid, and potassium hydroxide. The trifluoromethylbenzene is then reacted with anhydrous hydrochloric acid in the presence of potassium hydroxide to form (R)-2,2,2-trifluoro-1-phenylethanol. This reaction is carried out in a sealed vessel at room temperature. The (R)-2,2,2-trifluoro-1-phenylethanol is then reacted with hydrochloric acid to form (R)-2,2,2-trifluoro-1-phenylethanamine hydrochloride. This reaction is also carried out in a sealed vessel at room temperature.
特性
IUPAC Name |
(1R)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGOISHUDYBOS-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655107 | |
| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189350-64-9 | |
| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-2,2,2-trifluoro-1-phenylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Hydroxy-1-oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B575469.png)

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [S-(Z)]-(9CI)](/img/structure/B575474.png)




